2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one
Overview
Description
Typically, a compound’s description includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance and any distinctive characteristics.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process.Molecular Structure Analysis
This involves understanding the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This involves understanding the chemical reactions the compound can undergo. It includes the types of reactions, the conditions under which they occur, and the products formed.Physical And Chemical Properties Analysis
This involves understanding the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Chemical Transformations
Researchers have developed methods for the synthesis and transformation of compounds structurally related to 2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one. These methods are crucial for exploring the potential applications of these compounds in various fields, including medicinal chemistry. For instance, the synthesis of highly substituted 2,3-dihydroisoxazoles from 3-(2-arylethynyl)-4H-chromen-4-ones with hydroxylamines showcases the chemical versatility of chromen-4-one derivatives (Yu et al., 2010). Another study details the efficient one-pot synthesis of 7-alkyl-6H,7H-naphtho[1,2:5,6]pyrano-[3,2-c]chromen-6-ones, demonstrating the compound's role in facilitating novel chemical reactions (Wan et al., 2014).
Biological Activities and Applications
Compounds related to 2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one have been investigated for various biological activities. Studies have explored their potential as anti-inflammatory agents, antioxidants, and antimicrobial agents, suggesting their utility in developing new therapeutic agents. For example, the discovery of highly oxygenated antioxidative 2H-chromen derivatives from the red seaweed Gracilaria opuntia with pro-inflammatory cyclooxygenase and lipoxygenase inhibitory properties indicates the potential of chromen derivatives in anti-inflammatory and antioxidative therapies (Makkar & Chakraborty, 2018).
Anticancer Research
Some studies focus on the synthesis and evaluation of chromen-4-one derivatives for their anticancer properties. Docking studies on synthesized 5H-Chromeno[4,3-b]Pyridin-5-One derivatives for breast cancer provide insights into the molecular interactions that underlie their potential anticancer effects (Abd El Ghani et al., 2022). These studies contribute to the ongoing search for new, effective anticancer compounds.
Antimicrobial and Cytotoxicity Studies
Research has also extended to the antimicrobial activity and cytotoxicity of novel chromen-3-yl derivatives, suggesting their utility in addressing bacterial and fungal infections, as well as evaluating their safety in biological systems (Shankar et al., 2017).
Safety And Hazards
This involves understanding the safety precautions needed when handling the compound and any potential hazards it may pose.
Future Directions
This involves understanding the potential future applications and research directions for the compound.
Please consult with a professional chemist or a reliable database for accurate and detailed information. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
2-amino-6-ethyl-7-hydroxy-3-(5-methyl-1H-imidazol-2-yl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-3-8-4-9-11(5-10(8)19)21-14(16)12(13(9)20)15-17-6-7(2)18-15/h4-6,19H,3,16H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKKBSGKGQAZTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC=C(N3)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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